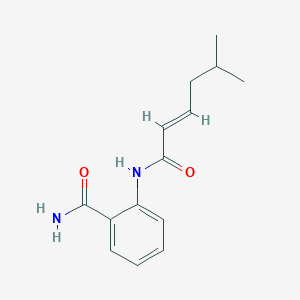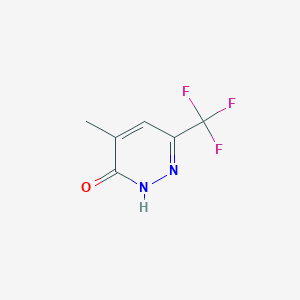
4-Methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-Methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a derivative of the dihydropyridazinone class, which includes various compounds with significant pharmacological activities. These activities range from cardiotonic and antiaggregatory effects to herbicidal properties. The core structure of dihydropyridazinones has been the subject of various synthetic strategies, aiming to explore its potential in drug discovery and agricultural applications .
Synthesis Analysis
The synthesis of dihydropyridazinone derivatives often involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of 6-methyl-3,4-dihydropyrazinones has been achieved using an Ugi 4-CR/allenamide cycloisomerization protocol, which allows access to tricyclic systems . Similarly, a convenient synthesis of 4-trifluoromethyl-(2H)-pyridazin-3-ones has been reported, starting from methyl 3,3,3-trifluoropyruvate and carbonyl compounds, highlighting the versatility of the dihydropyridazinone scaffold .
Molecular Structure Analysis
The molecular structure of dihydropyridazinone derivatives has been elucidated using techniques such as X-ray crystallography. These studies reveal that the compounds can exhibit a high degree of planarity, which is often crucial for their biological activity. For example, the cardiotonic LY195115 shows a nearly planar structure, which is believed to contribute to its potent inhibition of cyclic AMP phosphodiesterase . The molecular topology and the presence of substituents can significantly influence the activity of these compounds 10.
Chemical Reactions Analysis
Dihydropyridazinones can undergo various chemical reactions, which are essential for the synthesis of more complex derivatives. For instance, the reaction of 2-(trifluoromethyl)-1,2-dihydrothieno[2,3-c]chromen-3,3,4-triones with hydrazine hydrate leads to the formation of 3-hydrazinopyridazine derivatives . Additionally, sequential nucleophilic substitution reactions have been employed to introduce various substituents into the pyridazinone ring, further expanding the chemical diversity of this class .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridazinone derivatives are influenced by their molecular structure. For example, the presence of a trifluoromethyl group can enhance the lipophilicity of the molecule, which may affect its biological activity and distribution. The thermal stability of these compounds has been investigated using TGA/DTA analysis, indicating that they are stable up to their melting points10. Moreover, the enantioseparation of dihydropyridazinone intermediates has been achieved using chiral stationary phases in chromatography, which is crucial for the synthesis of enantiomerically pure compounds for pharmaceutical applications .
科学的研究の応用
Synthesis of Polysubstituted Pyridazinones
Pattison et al. (2009) describe the use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes. This approach facilitates the creation of polyfunctional systems, potentially useful in drug discovery. The research indicates that the regioselectivity of nucleophilic substitution can lead to a variety of aminated products, offering a pathway to synthesize 4,5-disubstituted systems and ring-fused derivatives which could have significant applications in developing new pharmaceuticals (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).
Antimicrobial Agents
Bhat et al. (2016) focused on synthesizing a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds, demonstrating broad-spectrum antimicrobial activities. This synthesis, carried out via a Vilsmeier–Haack reaction approach, underscores the importance of pyridazinone derivatives in developing new antimicrobial agents. The compounds showed promising results against bacterial and fungal strains, highlighting their potential as novel antimicrobials (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Herbicidal Activities
The study by Xu et al. (2008) explored the herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. Through Spirodela polyrrhiza and greenhouse tests, some of these compounds demonstrated high efficacy in inhibiting chlorophyll synthesis at low concentrations and showed potent herbicidal activities against dicotyledonous plants. This research outlines the potential of pyridazinone derivatives in agricultural applications, offering an alternative to existing herbicides and contributing to the development of new agrochemicals (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).
Crystal Structure and Docking Studies
The study by Sallam et al. (2021) on 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine focuses on the synthesis, crystal studies, and antibacterial properties of pyridazine derivatives. Such research not only contributes to the fundamental understanding of these compounds' structures but also explores their potential applications in medicine through docking studies. This multidisciplinary approach combining synthetic chemistry with computational studies highlights the versatility of pyridazinone derivatives in drug design and development (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
特性
IUPAC Name |
5-methyl-3-(trifluoromethyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-3-2-4(6(7,8)9)10-11-5(3)12/h2H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUICJZOWNRIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NNC1=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one | |
CAS RN |
1283721-36-7 |
Source


|
| Record name | 4-methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2531140.png)
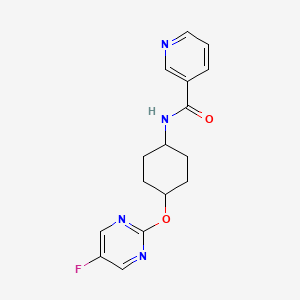

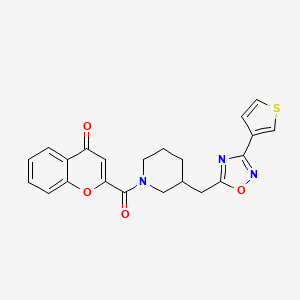
![2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B2531148.png)
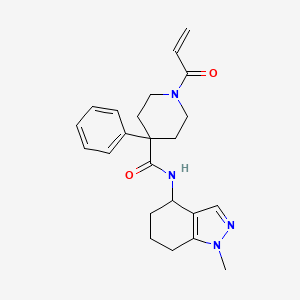
![1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B2531150.png)
![4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531153.png)
![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B2531154.png)
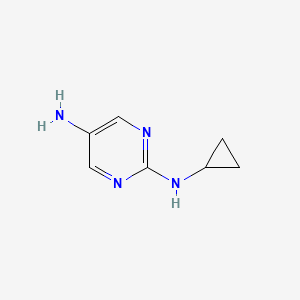
![(Z)-11-((3,4-difluorophenyl)imino)-N-(3,4-dimethoxyphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2531160.png)
![1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline](/img/structure/B2531161.png)
![2-methyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2531162.png)
